molecular formula C14H17NO2 B2903498 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one CAS No. 1368051-46-0

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one

Cat. No.: B2903498
CAS No.: 1368051-46-0
M. Wt: 231.295
InChI Key: NRHNZFIXNBDEBM-UHFFFAOYSA-N
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Description

5-Benzyl-2-oxa-5-azaspiro[35]nonan-8-one is a spirocyclic compound with a unique structure that includes a benzyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a cyclization reaction where benzylamine reacts with a cyclic ketone in the presence of a base to form the spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of benzyl derivatives with various functional groups.

Scientific Research Applications

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol: Similar structure but with an alcohol group instead of a ketone.

    5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Contains an additional nitrogen atom in the spirocyclic ring.

    5-Benzyl-5-azaspiro[3.5]nonan-8-ol: Similar structure but lacks the oxygen atom in the spirocyclic ring.

Uniqueness

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to undergo diverse chemical reactions further enhance its utility in research and industrial applications.

Properties

IUPAC Name

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-6-7-15(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHNZFIXNBDEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1=O)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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